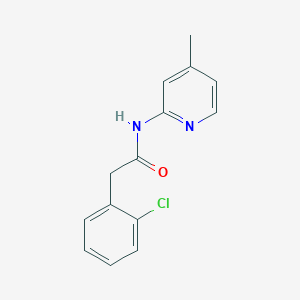
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide
- 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide
- 2-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenyl group and a pyridinylacetamide moiety makes it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10-6-7-16-13(8-10)17-14(18)9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,17,18) |
InChI Key |
HSXUIAMCNPAWGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B452677.png)
![Propyl 4-(4-butylphenyl)-2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452680.png)
![Isopropyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452681.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B452682.png)
![Ethyl 4-(2,4-dimethylphenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B452683.png)
![Methyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B452685.png)
![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B452686.png)
![Propyl 4-(4-cyclohexylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B452687.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452688.png)
![Propyl 4-(3,4-dichlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452689.png)
![Isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452690.png)
![Ethyl 4-(4-ethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B452691.png)
![Propyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-butylphenyl)-3-thiophenecarboxylate](/img/structure/B452693.png)
![3-({[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452695.png)
